

Unraveling the Structure-Activity Relationships of Tropane Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	Tropane	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **tropane** derivatives, focusing on their structure-activity relationships (SAR) at monoamine transporters and muscarinic acetylcholine receptors. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Tropane alkaloids, characterized by their bicyclic [3.2.1] structure, are a versatile class of compounds with significant pharmacological applications.[1] Modifications to the **tropane** scaffold have led to the development of numerous derivatives with varying affinities and selectivities for critical neurological targets, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as muscarinic acetylcholine receptors (mAChRs).[2][3] Understanding the SAR of these derivatives is paramount for the rational design of novel therapeutics for a range of central nervous system disorders.

This guide focuses on two prominent classes of **tropane** derivatives: phenyl**tropane**s, which are cocaine analogs, and benztropine analogs. Phenyl**tropane** derivatives have been extensively studied for their potent interactions with monoamine transporters, with modifications at the 2β and 3β positions of the **tropane** ring significantly influencing binding affinity and selectivity.[4][5] Benztropine and its analogs are notable for their high affinity for the dopamine transporter and their activity as muscarinic receptor antagonists.[3][6]

Comparative Analysis of Binding Affinities



The following tables summarize the in vitro binding affinities (Ki or IC50 in nM) of selected phenyl**tropane** and benztropine derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data, compiled from multiple studies, allows for a direct comparison of the impact of structural modifications on transporter affinity.

Phenyltropane Derivatives: Monoamine Transporter Binding Affinities



Compoun d	3β- Phenyl Substitue nt	2β- Substitue nt	DAT Ki/IC50 (nM)	SERT Ki (nM)	NET Ki (nM)	Referenc e
Cocaine	Phenyl	Carbometh oxy	99 - 255.2	150 - 628	2.9 - 1110	[1][2][7]
WIN 35,428 (CFT)	4'- Fluorophen yl	Carbometh oxy	4.7 - 6.5	-	-	[2][8]
RTI-111	3',4'- Dichloroph enyl	Carbometh oxy	0.79	-	-	[9]
RTI-112	4'-Chloro- 3'- methylphe nyl	Carbometh oxy	0.81	-	-	[9]
7a	4'- Methoxyph enyl	Carbometh oxy	6.5	4.3	1110	[2]
10c	4'- Chlorophe nyl	4- Nitrophenyl ethynyl	0.9	620	230	[4]
6d	-	N- fluoropyrid yl	4.1	-	-	[10]

Benztropine Derivatives: Monoamine Transporter Binding Affinities



Compoun d	N- Substitue nt	3α- Substitue nt	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)	Referenc e
Benztropin e	Methyl	Diphenylm ethoxy	8.5 - 12	-	-	[6][7]
1c	4-Phenyl- n-butyl	Bis(4- fluorophen yl)methoxy	1.8	1300	220	[7]
(1R)-6β- Methoxy- BZT	Methyl	(4',4"- difluorodip henyl)meth oxy	-	-	-	[11]
5g	Methyl	6α- methoxy-3- (4',4"- difluorodip henylmeth oxy)	-	-	-	[11]

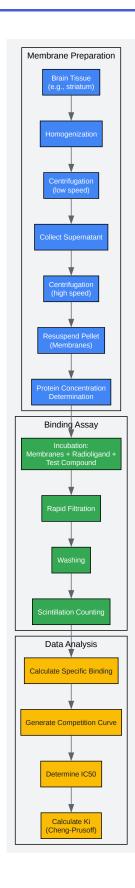
Key Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.









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